3-(2,4-Dioxoimidazolidin-1-yl)alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROMBTYUGMWQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914885 | |
| Record name | 3-(4-Hydroxy-2-oxo-2,5-dihydro-1H-imidazol-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95657-12-8 | |
| Record name | 3-(2,4-Dioxoimidazolidin-1-yl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095657128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-2-oxo-2,5-dihydro-1H-imidazol-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Chemistry of 3 2,4 Dioxoimidazolidin 1 Yl Alanine
Reactivity Profile of the Imidazolidinedione Heterocycle
The imidazolidine-2,4-dione, or hydantoin (B18101), ring system is characterized by two carbonyl groups and two nitrogen atoms, presenting multiple sites for chemical reactions. The reactivity of this heterocycle is influenced by the nature of the substituent at the N-1 position, which in this case is an alanine (B10760859) moiety.
N-Functionalization and Alkylation Reactions
The hydantoin ring possesses two nitrogen atoms, N-1 and N-3, both of which can potentially undergo functionalization, most commonly through alkylation. The acidity of the protons on these nitrogens dictates their reactivity. The proton at the N-3 position is generally more acidic than the one at the N-1 position due to the electron-withdrawing effects of the two adjacent carbonyl groups. orgsyn.org Consequently, under standard basic conditions, alkylation reactions typically occur preferentially at the N-3 position. orgsyn.org
However, selective N-1 alkylation of hydantoin rings can be achieved under specific conditions. The use of potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in a solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation. nih.gov This selectivity is attributed to the nature of the base and solvent system, which can influence the relative reactivity of the two nitrogen anions. nih.gov While direct N-alkylation of 3-(2,4-dioxoimidazolidin-1-yl)alanine itself is not extensively documented, the principles of hydantoin chemistry suggest that similar selective alkylation strategies could be applied.
Table 1: General Conditions for N-Alkylation of Hydantoins
| Position | Reagents and Conditions | Selectivity |
| N-3 | Alkyl halide, Base (e.g., K2CO3, NaH) | Generally favored due to higher acidity of N-3 proton. orgsyn.org |
| N-1 | Alkyl halide, Potassium base (e.g., tBuOK, KHMDS), THF | Selective for N-1 position. nih.gov |
Ring-Opening and Hydrolysis Pathways
The imidazolidinedione ring is susceptible to hydrolytic cleavage, particularly under alkaline conditions. The hydrolysis of hydantoins typically proceeds in a stepwise manner. The initial step involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (usually C-4), leading to the opening of the ring and the formation of a hydantoic acid intermediate. researchgate.netnih.gov This intermediate can then undergo further hydrolysis to yield the corresponding amino acid, in this case, alanine, along with carbon dioxide and ammonia. researchgate.netnih.gov
Reaction Scheme: Alkaline Hydrolysis of this compound
Reactions at the Carbonyl Centers
The two carbonyl groups within the imidazolidinedione ring can undergo reduction reactions. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups, leading to the corresponding imidazolidine (B613845). However, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) can offer more selective transformations. pharmaffiliates.com
Studies on various hydantoin derivatives have shown that reduction with sodium borohydride can yield the corresponding 4-hydroxy-2-imidazolidinones. pharmaffiliates.com The reactivity of the carbonyl groups can be influenced by the substituents on the hydantoin ring. For instance, the presence of a substituent at the N-1 position can affect the accessibility and electrophilicity of the adjacent carbonyl carbon. pharmaffiliates.com Further reduction of the 4-hydroxy-2-imidazolidinone can lead to the fully reduced imidazolidine.
Chemical Modifications of the Alanine Side Chain
The alanine side chain of this compound provides a carboxylic acid group, which is a key site for various chemical modifications, including esterification and amidation.
Esterification and Amidation Reactions
The carboxylic acid moiety of the alanine side chain can be readily converted into esters and amides through standard synthetic methodologies. Esterification is typically achieved by reacting the compound with an alcohol in the presence of an acid catalyst.
Amidation involves the reaction of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent to activate the carboxyl group. While specific examples for this compound are not extensively reported, the general principles of amino acid chemistry apply. The amino group of the alanine is already part of the hydantoin ring structure, which can influence the reaction conditions required for these transformations.
Derivatization for Enhanced Analytical Detection
For the purpose of quantitative analysis, particularly in complex biological matrices, the derivatization of this compound is often necessary to enhance its detection by techniques such as high-performance liquid chromatography (HPLC). The primary amino group of the alanine, if liberated through hydrolysis, or other reactive functional groups can be targeted for derivatization.
Common derivatizing agents for amino acids include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary and secondary amines to yield highly fluorescent derivatives. This method is robust and significantly improves the signal in fluorescence and mass spectrometry detection.
Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also reacts with amino groups to form fluorescent adducts. Furthermore, reagents like 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) and 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) are employed to introduce a fluorophore, enabling sensitive detection. nih.govpharmaffiliates.com
Table 2: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Target Functional Group | Detection Method |
| Dansyl chloride | Primary and secondary amines | Fluorescence, Mass Spectrometry |
| FMOC-Cl | Primary and secondary amines | Fluorescence |
| NBD-F | Primary and secondary amines | Fluorescence pharmaffiliates.com |
| DBD-F | Primary and secondary amines | Fluorescence nih.gov |
Formation of Hybrid Chemical Structures and Conjugates
Detailed research findings, including specific examples and data tables on the formation of hybrid chemical structures and conjugates from this compound, are not available in the reviewed scientific literature.
Comprehensive Conformational Analysis and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to map out the connectivity and spatial relationships within the 3-(2,4-Dioxoimidazolidin-1-yl)alanine molecule.
The initial step in the NMR analysis involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the chemical environment, integration, and coupling patterns of the protons. For this compound, distinct signals would be expected for the protons of the alanine (B10760859) moiety (the α-proton and the β-protons) and the methylene (B1212753) protons of the hydantoin (B18101) ring.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical nature (e.g., carbonyl, methylene, methine). The hydantoin ring contains two characteristic carbonyl carbons (C2 and C4) which would appear at the downfield region of the spectrum.
To definitively assign these signals, a suite of two-dimensional NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For instance, it would show a correlation between the α-proton and the β-protons of the alanine side chain. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netrsc.orgrsc.org It would allow for the direct assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netrsc.orgrsc.org This is crucial for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the molecular fragments. For example, correlations between the β-protons of the alanine moiety and the N1- and C5-carbons of the hydantoin ring would confirm the attachment point of the side chain.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| α-H | ~4.0-4.5 | ~50-55 | β-H | C=O (carboxyl), Cβ, C2', C5' |
| β-H | ~3.5-4.0 | ~35-40 | α-H | Cα, C=O (carboxyl), N1', C5' |
| 5'-H₂ | ~3.8-4.2 | ~45-50 | - | C2', C4' |
| N3'-H | ~7.5-8.5 | - | - | C2', C4' |
| COOH | ~10-12 | ~170-175 | - | α-C, β-C |
| C2' | - | ~155-160 | - | From N3'-H, 5'-H₂ |
| C4' | - | ~165-170 | - | From N3'-H, 5'-H₂ |
Note: This is a hypothetical data table. Actual chemical shifts and correlations would need to be determined experimentally.
The flexibility of the bond between the alanine β-carbon and the hydantoin N1-nitrogen may allow for different rotational conformations (rotamers). Variable Temperature (VT) NMR experiments can provide valuable information about these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can indicate the presence of conformational exchange. For some hydantoin derivatives, temperature-dependent NMR studies have been used to understand the conformational equilibria.
The stereochemistry of this compound, particularly the configuration at the α-carbon of the alanine moiety (L- or D-), is of significant interest. NMR spectroscopy offers powerful tools for this assignment.
Coupling Constants (J-values): The magnitude of the coupling constant between the α-proton and the two diastereotopic β-protons can provide information about the dihedral angle between these protons, which is influenced by the stereochemistry and the preferred conformation.
Nuclear Overhauser Effect (NOE) Interactions: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. For instance, an NOE between the α-proton and specific protons on the hydantoin ring could help to define the preferred conformation around the Cβ-N1 bond, which in turn can be related to the stereochemistry.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the connectivity of the atoms and determine the absolute stereochemistry of the chiral center. The crystal structure of related compounds, such as 5,5-dimethylhydantoin, has been determined, providing a reference for the geometry of the hydantoin ring itself. rsc.org
A hypothetical table of crystallographic data is shown below.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value to be determined experimentally |
| b (Å) | Value to be determined experimentally |
| c (Å) | Value to be determined experimentally |
| β (°) | Value to be determined experimentally |
| Volume (ų) | Value to be determined experimentally |
| Z | 4 |
| Density (calc.) | Value to be determined experimentally |
| R-factor | Value to be determined experimentally |
Note: This is a hypothetical data table. Actual crystallographic parameters would need to be determined experimentally.
Vibrational Spectroscopy (FTIR) for Functional Group and Conformational Insights
A table of expected FTIR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic) | Stretching | 3300-2500 (broad) |
| N-H (Imide) | Stretching | ~3200 |
| N-H (Amine) | Stretching | ~3400-3300 |
| C-H (Aliphatic) | Stretching | ~2960-2850 |
| C=O (Carboxylic) | Stretching | ~1760-1690 |
| C=O (Imide) | Asymmetric & Symmetric | ~1780 & ~1710 |
| C-N | Stretching | ~1200-1020 |
Note: This is a hypothetical data table. Actual absorption frequencies would need to be determined experimentally.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like (S)- or (R)-3-(2,4-Dioxoimidazolidin-1-yl)alanine, the CD spectrum provides a unique fingerprint that is sensitive to the absolute configuration of the stereocenter and the conformational preferences of the molecule in solution. The Cotton effects (positive or negative peaks) in the CD spectrum, particularly those arising from the electronic transitions of the carbonyl chromophores in the hydantoin ring and the carboxyl group, can be used to assign the absolute configuration by comparison with empirical rules or with theoretical calculations. Conformational analysis of hydantoin-based peptidomimetics has shown that CD spectroscopy is a powerful tool for identifying secondary structures like β-turns. nih.gov
Based on the comprehensive search conducted, there is no specific scientific literature or data available for the chemical compound "this compound." The search results consistently point to more complex molecules that contain a dioxoimidazolidine ring structure but are not the requested alanine derivative.
The predominant compounds found in the search results are related to Enzalutamide and its impurities, such as Oxo-enzalutamide. These are structurally distinct from this compound and therefore fall outside the strict scope of the requested article.
Due to the lack of available information specifically on "this compound," it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. Fulfilling the request would require speculating or using data from unrelated compounds, which would violate the core instructions of accuracy and strict adherence to the specified subject.
Theoretical and Computational Investigations of 3 2,4 Dioxoimidazolidin 1 Yl Alanine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations offer a detailed view of the electron distribution and energy levels within a molecule, which are fundamental to its reactivity and properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.gov For an organic molecule like 3-(2,4-Dioxoimidazolidin-1-yl)alanine, a common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d) to perform geometry optimization. nih.govechemcom.com This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT B3LYP/6-31G(d) Calculation
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C2 (Imid.) | O | 1.22 Å | |
| Bond Length | C4 (Imid.) | O | 1.23 Å | |
| Bond Length | N1 (Imid.) | C5 (Imid.) | 1.47 Å | |
| Bond Length | N1 (Imid.) | Cα (Ala.) | 1.46 Å | |
| Bond Angle | N1 (Imid.) | C2 (Imid.) | N3 (Imid.) | 112.5° |
| Bond Angle | C5 (Imid.) | N1 (Imid.) | Cα (Ala.) | 118.0° |
| Dihedral Angle | C2 (Imid.) | N1 (Imid.) | Cα (Ala.) | Cβ (Ala.) |
Note: This table is illustrative and contains expected values based on typical DFT calculations for similar functional groups. "Imid." refers to the imidazolidine (B613845) ring and "Ala." refers to the alanine (B10760859) moiety.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comnih.gov A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov
DFT calculations can map the spatial distribution of these orbitals. For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the alanine carboxylate group and the nitrogen atoms of the imidazolidine ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carbonyl groups of the 2,4-dioxoimidazolidine ring. nih.gov This separation of orbitals indicates the potential for intramolecular charge transfer upon electronic excitation.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| E(HOMO) | -6.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| E(LUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| Energy Gap (ΔE) | 5.3 eV | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. nih.gov |
Note: These values are representative examples of what a DFT calculation might yield.
Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. Following geometry optimization with DFT, further calculations can predict nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies that correspond to infrared (IR) spectroscopy peaks. nih.govnih.gov
Predicted ¹H and ¹³C NMR chemical shifts are calculated and often referenced against a standard like tetramethylsilane (B1202638) (TMS) to aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies helps in assigning the absorption bands in an IR spectrum to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O, N-H, C-H). nih.gov Comparing these predicted spectra with experimental results is a standard method for confirming the structure of a synthesized compound.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3450 |
| N-H Stretch | Imidazolidine Ring | ~3300 |
| C-H Stretch | Alanine Side Chain | ~2950 |
| C=O Stretch | Imidazolidine Carbonyls | ~1710-1740 |
| C=O Stretch | Carboxylic Acid | ~1760 |
Note: This table is illustrative. Calculated frequencies are often scaled to better match experimental data.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum mechanics is ideal for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the vast number of possible conformations of flexible molecules.
The rotatable single bonds in the alanine side chain of this compound allow it to adopt numerous conformations. Conformational search methods, such as those based on Monte Carlo algorithms or Molecular Dynamics (MD) simulations, are used to explore this conformational space. nih.gov MD simulations, for instance, solve Newton's equations of motion for the atoms in the molecule over time, allowing it to sample different spatial arrangements. rsc.org This process generates a trajectory of conformations, and by analyzing their corresponding potential energies, researchers can identify the most stable, low-energy conformers that the molecule is likely to adopt.
Intramolecular hydrogen bonds (IMHBs) can play a critical role in determining the preferred conformation of a molecule by stabilizing a folded or compact structure. nih.govrsc.org In this compound, several potential IMHBs can form, such as between the carboxylic acid proton of the alanine moiety (donor) and a carbonyl oxygen of the imidazolidine ring (acceptor), or between the N-H proton of the ring (donor) and the carbonyl oxygen of the carboxylic acid (acceptor).
Table 4: Potential Intramolecular Hydrogen Bonds in this compound
| Donor Group | Acceptor Group | Potential Impact on Conformation |
| Alanine -COOH | Imidazolidine C2=O | May create a six-membered ring-like structure, restricting side-chain rotation. |
| Alanine -COOH | Imidazolidine C4=O | May create a seven-membered ring-like structure, influencing the orientation of the alanine group relative to the ring. |
| Imidazolidine N3-H | Alanine C=O | Can also lead to a folded conformation, stabilizing a specific spatial arrangement. |
Computational Modeling of Reaction Mechanisms and Transition States
The formation and behavior of this compound, like other hydantoin (B18101) derivatives, are amenable to theoretical and computational investigation, which provides deep insights into reaction pathways, transition states, and conformational preferences. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of hydantoins and related cyclization reactions have been the subject of detailed theoretical analyses. These studies offer a robust framework for understanding the mechanistic intricacies of this specific compound.
Computational approaches, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the mechanisms of complex organic reactions, including the synthesis of hydantoin scaffolds. For instance, DFT calculations have been successfully employed to investigate the Bucherer-Bergs multicomponent synthesis of hydantoins, providing a detailed picture of the reaction mechanism at the molecular level. figshare.com These studies typically involve mapping the potential energy surface of the reaction, identifying intermediate structures, and locating the transition states that connect them.
The cyclization of N-substituted amino acids to form hydantoin rings is a key reaction step that has been computationally modeled. For example, the intramolecular cyclization of N-carbamoyl radicals has been studied using DFT at the B3LYP/6-31G* level of theory. nih.gov Such studies reveal the relative stabilities of different possible transition states, thereby explaining the observed regioselectivity of the cyclization process. nih.gov
In the context of this compound, the crucial step is the intramolecular cyclization of an N-carbamoyl aspartic acid derivative. Theoretical modeling of this type of reaction would involve calculating the energy barriers for the nucleophilic attack of the nitrogen atom of the carbamoyl (B1232498) group on the carbonyl carbon of the amino acid moiety. The geometry of the transition state for this cyclization would be a key focus, revealing the bond-forming and bond-breaking processes.
Furthermore, computational methods are invaluable for conformational analysis. The conformational landscape of hydantoin-based peptidomimetics, which are structurally analogous to this compound, has been explored using a combination of Monte Carlo and Molecular Mechanics (MM) methods, as well as higher-level DFT calculations. acs.org These studies have shown that hydantoin derivatives can adopt well-defined secondary structures, such as α-helices and β-turns. acs.org The relative energies of these conformers and the energy barriers for their interconversion can be quantified, providing a dynamic picture of the molecule's behavior.
While direct experimental data on the reaction mechanisms and transition states of this compound are scarce, the following table summarizes the types of computational data that are typically generated in theoretical studies of related hydantoin formation reactions.
| Parameter | Description | Typical Computational Method |
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy barrier. | DFT (e.g., B3LYP, M06-2X) |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur, calculated as the energy difference between the reactants and the transition state. | DFT, ab initio methods |
| Reaction Enthalpy (ΔH) | The overall change in heat content during a reaction. | DFT, ab initio methods |
| Conformational Energies | The relative energies of different spatial arrangements (conformers) of the molecule. | MM, DFT |
The insights gained from these computational investigations are crucial for understanding the fundamental chemistry of this compound and for designing synthetic routes to this and related compounds with greater efficiency and selectivity.
Role As a Synthetic Building Block and Intermediate in Chemical Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The unique structure of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, featuring a reactive hydantoin (B18101) ring system, positions it as a key precursor for the synthesis of a variety of complex and fused heterocyclic systems. The hydantoin moiety can undergo various chemical transformations, acting as a scaffold upon which new rings can be built.
Multicomponent reactions (MCRs) are a particularly powerful tool for constructing polycondensed heterocyclic systems from simple starting materials in a single step. nih.gov The hydantoin core is amenable to such reactions. For instance, related imidazolidine-2,4-dione structures can be synthesized and subsequently modified. A solid-phase synthesis approach has been developed for creating 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones. nih.gov This method involves coupling an Fmoc-protected amino acid to a resin-bound aminobenzimidazole, followed by deprotection and treatment with 1,1'-carbonyldiimidazole (B1668759) to induce intramolecular cyclization, forming the hydantoin ring tethered to the benzimidazole (B57391). nih.gov This demonstrates how the core imidazolidinedione structure can be integrated into larger, more complex heterocyclic frameworks.
Furthermore, the reactivity of the hydantoin ring itself can be exploited. One-pot, three-component reactions involving ninhydrin, malononitrile, and various diamines have been shown to produce novel heterocyclic scaffolds like imidazolidin-2-ylidene-indenediones in an aqueous medium. nih.gov While not starting directly from this compound, these syntheses highlight the chemical potential within the imidazolidinedione ring to participate in cyclization and condensation reactions to form fused systems. The alanine (B10760859) portion of the molecule provides additional reaction sites, such as the carboxylic acid and amino group (after potential deprotection), allowing for further annulation or derivatization, thereby expanding the range of accessible complex heterocyclic structures. The Pinner reaction strategy, for example, has been used to convert related α-substituted cyanoacetates into key carboxyimidate intermediates for the synthesis of 1,2,4-triazoles and pyrazolones, showcasing a pathway for heterocycle formation that could be adapted for intermediates derived from this compound. nih.gov
| Starting Scaffold/Precursor Type | Reaction Type | Resulting Heterocyclic System | Key Features | Reference |
|---|---|---|---|---|
| Resin-bound aminobenzimidazole and Fmoc-amino acid | Solid-Phase Synthesis, Intramolecular Cyclization | 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-dione | Fused benzimidazole and hydantoin rings. | nih.gov |
| Ninhydrin, malononitrile, diamines | One-Pot, Three-Component Reaction | Imidazolidin-2-ylidene-indenedione | A novel exocyclic enaminone scaffold. | nih.gov |
| 3-Aminopyrazol-5-ones, salicylic (B10762653) aldehydes, acetylacetic ester | Multicomponent Reaction | 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione | A polycondensed hetero-fused system. | nih.gov |
| α,α-disubstituted ethyl cyanoacetates | Pinner Reaction followed by cyclization | 2-(1H-1,2,4-triazol-3-yl)acetates | Formation of triazole rings from acyclic precursors. | nih.gov |
Scaffold Design for Peptide Mimicry: Chemical and Conformational Aspects
Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The rigid cyclic structure of the 2,4-dioxoimidazolidine ring in this compound makes it an excellent scaffold for peptide mimicry.
The primary advantage of this scaffold is its ability to constrain the conformational flexibility that is characteristic of linear peptides. The five-membered hydantoin ring locks the dihedral angles of the backbone, forcing the substituents into well-defined spatial orientations. This conformational restriction is crucial for mimicking specific secondary structures of peptides, such as β-turns and β-strands, which are often involved in protein-protein interactions. researchgate.net By presenting amino acid side chains in a fixed geometry that resembles the bioactive conformation of a native peptide, these mimics can achieve high binding affinity and selectivity for their biological targets. nih.gov
From a chemical perspective, the this compound scaffold offers multiple points for modification. The alanine side chain (a methyl group) can be replaced with other functional groups to mimic different natural amino acid residues. The carboxylic acid and the N-H group of the alanine moiety can be used for peptide bond formation, allowing the scaffold to be incorporated into larger peptide sequences. The hydantoin ring itself can also be functionalized. This multi-point diversity allows for the precise positioning of various pharmacophoric groups to optimize interactions with a target receptor. The design of such molecules often involves a rational approach where the structure of a known peptide ligand is used as a template. nih.govresearchgate.net
| Aspect | Description | Advantage in Peptide Mimicry | Reference |
|---|---|---|---|
| Conformational Rigidity | The five-membered 2,4-dioxoimidazolidine ring restricts bond rotation. | Reduces the entropic penalty upon binding to a receptor; mimics defined secondary structures like β-turns. | researchgate.net |
| Scaffold Orientation | Provides a fixed backbone for the spatial arrangement of side-chain functionalities. | Allows for precise mimicry of the side-chain orientations in a native peptide's bioactive conformation. | nih.gov |
| Chemical Handles | Possesses a carboxylic acid group, an amino group (as part of the ring), and positions for side-chain attachment. | Enables incorporation into larger peptide chains and derivatization to mimic various amino acid side chains. | nih.gov |
| Improved Stability | The non-peptidic core is resistant to enzymatic degradation by proteases. | Increases the in vivo half-life compared to natural peptides. | researchgate.net |
Applications in Combinatorial Chemistry for Chemical Library Generation
Combinatorial chemistry is a key technology in drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. chemrxiv.orgnih.gov The structure of this compound is highly suitable for the generation of such libraries due to its multiple points of diversification.
The compound serves as a central scaffold to which various building blocks can be attached in a combinatorial fashion. Key reaction points for diversification include:
The Carboxylic Acid Group: This can be readily converted into an amide by coupling with a diverse library of amines, introducing a wide range of chemical functionalities.
The N1-Position of the Alanine: The nitrogen atom links the alanine to the hydantoin ring, but the other nitrogen in the ring (N3) can potentially be alkylated or acylated, adding another point of diversity.
The Alanine Side Chain: While the parent compound is an alanine derivative (methyl side chain), synthetic strategies can be employed to introduce other side chains at this position, mimicking all 20 proteinogenic amino acids and beyond.
Solid-phase organic synthesis (SPOS) is a particularly effective technique for library generation using such scaffolds. nih.gov The scaffold can be anchored to a solid support, and then various reagents can be added in a stepwise and automated fashion to build a library of unique compounds. This approach simplifies purification and allows for the generation of large numbers of compounds simultaneously. For example, a library could be generated by first coupling a diverse set of amines to the carboxylic acid group, followed by alkylation at the N3 position of the hydantoin ring with a library of alkyl halides. The use of multicomponent reactions, which are highly efficient in generating molecular complexity, is also a powerful strategy for building libraries around heterocyclic cores. nih.gov The generation of hyperdiverse libraries using flow chemistry platforms further accelerates this process, allowing for the creation of massive compound collections for high-throughput screening. chemrxiv.org
| Scaffold Position | Reaction Type | Example Building Blocks (R-Group Source) | Resulting Diversity | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Library of primary/secondary amines (e.g., benzylamine, piperidine, aniline (B41778) derivatives) | Introduces varied C-terminal functionalities. | nih.gov |
| Hydantoin N3-Position | N-Alkylation / N-Acylation | Library of alkyl halides or acyl chlorides (e.g., methyl iodide, benzoyl chloride) | Modifies the electronic and steric properties of the heterocyclic core. | chemrxiv.org |
| Alanine α-Position | Synthesis of scaffold variants | Starting from different amino acids (e.g., valine, phenylalanine) instead of alanine | Presents diverse side-chain mimics corresponding to different amino acids. | chemrxiv.org |
Advanced Analytical Methodologies for Purity and Stereochemical Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the separation and quantification of "3-(2,4-Dioxoimidazolidin-1-yl)alanine" from impurities and its corresponding enantiomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like amino acids. It is adept at both assessing the purity of "this compound" and determining its enantiomeric excess.
For purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed. This method separates compounds based on their hydrophobicity. "this compound," being a polar molecule, would be analyzed using an aqueous-organic mobile phase on a C18 or similar stationary phase. The detection is commonly performed using a UV detector, as the imidazolidine (B613845) ring structure is expected to possess a UV chromophore.
The determination of enantiomeric excess is a critical stereochemical assessment. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. This is achieved in HPLC through two main strategies:
Chiral Stationary Phases (CSPs): This is a direct method where the HPLC column itself contains a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a wide range of chiral compounds, including amino acid derivatives. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the D- and L-enantiomers. nih.govnih.gov
Chiral Derivatization: This is an indirect method where the enantiomeric mixture of "this compound" is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol are commonly used for creating diastereomeric isoindole adducts of primary amino acids, which can then be resolved via RP-HPLC. rsc.org
The following interactive table outlines typical conditions for the HPLC analysis of amino acids, which would be applicable for developing a method for "this compound."
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Analysis (Chiral HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., cellulose or amylose tris(phenylcarbamate) derivatives) nih.gov |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water with an additive like TFA or formic acid | Isocratic mixture of an organic solvent (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Methanol/Acetonitrile) nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210-254 nm) | UV (e.g., 210-254 nm) or Fluorescence (if derivatized) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled (e.g., 20-40 °C) to optimize resolution nih.gov |
Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is suitable only for compounds that are volatile and thermally stable. psu.edu Amino acids, including "this compound," are non-volatile due to their polar carboxyl and amino groups. thermofisher.com Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the analyte into a volatile and thermally stable product. psu.edusigmaaldrich.com
The primary goal of derivatization is to mask the polar functional groups (specifically the carboxylic acid and the secondary amine within the alanine (B10760859) structure) to reduce their polarity and increase their volatility. sigmaaldrich.com Common derivatization methods for amino acids include:
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, converting the amino acid into a more volatile derivative suitable for GC analysis. thermofisher.com
Acylation: This method involves reacting the amino and hydroxyl groups with an acylating agent. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionyl anhydride (PFPA) are used, often in combination with an esterification step for the carboxyl group. researchgate.net
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically one with a non-polar or mid-polar stationary phase like a 5% phenyl methylpolysiloxane. thermofisher.com The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. thermofisher.com
The table below summarizes typical parameters for a GC-based analysis of a derivatized amino acid.
| Parameter | Typical Conditions for Derivatized Amino Acid Analysis |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com |
| Reaction Conditions | Heating the analyte with the reagent (e.g., 70-100 °C) in a suitable solvent like acetonitrile. thermofisher.comsigmaaldrich.com |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5, SLB-5ms) capillary column (e.g., 20-30 m length). thermofisher.comsigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temperature around 50-100 °C, followed by a ramp to a final temperature of ~300 °C. amazonaws.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Interfacing Spectroscopic Detectors with Chromatographic Separations
To gain comprehensive information about "this compound," chromatographic systems are frequently coupled with spectroscopic detectors. This combination, known as a hyphenated technique, provides both separation and structural identification in a single analysis. ijnrd.orgsaspublishers.com
The most powerful and common hyphenated techniques in this context are:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of pharmaceutical compounds and impurities. saspublishers.comsigmaaldrich.com After separation by HPLC, the eluent is directed into a mass spectrometer. The MS detector provides mass-to-charge ratio (m/z) information for the parent compound and any related impurities, confirming their identity and molecular weight. nih.gov Tandem mass spectrometry (LC-MS/MS) can further fragment ions to provide detailed structural information, which is invaluable for identifying unknown impurities or degradation products with high sensitivity and selectivity. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation of GC with the sensitive and specific detection of MS. researchgate.net For "this compound," GC-MS analysis of its derivatized form can confirm the success of the derivatization and the identity of the analyte. The mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for unambiguous identification. sigmaaldrich.comresearchgate.net
Liquid Chromatography-Infrared Spectroscopy (LC-IR): The coupling of LC with Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present in the separated components. ijnrd.orgnih.gov While less sensitive than MS, LC-IR can be a useful complementary technique for confirming the structural features of the analyte and its impurities. nih.gov
Method Development for Complex Mixture Analysis
Analyzing "this compound" within a complex mixture, such as a crude synthesis reaction or a biological matrix, requires robust method development. The goal is to develop a procedure that is selective, sensitive, and accurate for the target analyte in the presence of many other components.
The method development process typically involves:
Sample Preparation: This is a critical first step to remove interfering substances from the matrix. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte. nih.gov For instance, cation-exchange SPE cartridges are often effective for isolating amino acids from complex samples. nih.gov
Chromatographic Optimization: The separation conditions must be optimized to achieve adequate resolution between the analyte and other components. This involves screening different stationary phases (columns) and mobile phase compositions. nih.gov Factors such as solvent strength, pH, and temperature are systematically adjusted to maximize separation efficiency.
Dealing with Matrix Effects: In LC-MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov These matrix effects must be evaluated and mitigated, often by using stable isotope-labeled internal standards or by improving the sample cleanup procedure. nih.gov
Validation: Once developed, the analytical method must be validated according to established guidelines (e.g., ICH) to demonstrate its suitability for its intended purpose. Validation confirms that the method is specific, linear, accurate, and precise for the quantification of "this compound" and its impurities. nih.gov
Future Directions and Emerging Research Avenues in the Chemistry of 3 2,4 Dioxoimidazolidin 1 Yl Alanine
Development of Next-Generation Sustainable Synthetic Routes
The imperative for green chemistry is steering the development of sustainable synthetic methods for complex molecules like 3-(2,4-Dioxoimidazolidin-1-yl)alanine. Future research is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key Sustainable Approaches:
Biocatalytic and Chemoenzymatic Methods: The use of enzymes, such as hydantoinases and carbamoylases, offers a highly selective and environmentally benign route to hydantoin (B18101) derivatives. tandfonline.com These biotechnological approaches operate under mild conditions, often in aqueous media, and can produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. researchgate.netresearchgate.net Research into novel enzymes and the optimization of existing ones will be pivotal.
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, improve yields, and enhance the efficiency of hydantoin synthesis. acs.org Future work will likely involve the development of solvent-free or green-solvent-based microwave protocols.
Metal-Free Catalysis: The development of metal-free synthetic processes is a key goal to avoid toxic metal contamination in the final products. rsc.org This includes organocatalysis and other novel catalytic systems for the construction of the hydantoin ring and its derivatization.
Table 1: Comparison of Synthetic Routes for Hydantoin Derivatives
| Method | Advantages | Disadvantages | Future Research Focus |
| Traditional Synthesis (e.g., Bucherer-Bergs) | Well-established, versatile. srrjournals.com | Often requires harsh conditions, produces significant waste. | Modification for milder conditions and reduced byproducts. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. researchgate.net | Enzyme stability and cost can be limiting factors. | Discovery of robust and reusable enzymes. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. acs.org | Scalability can be a challenge. | Development of continuous flow microwave reactors. |
| Metal-Free Catalysis | Avoids heavy metal contamination. rsc.org | Catalyst loading and efficiency can be variable. | Design of highly efficient and recyclable organocatalysts. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The hydantoin scaffold of this compound offers multiple sites for chemical modification, allowing for the exploration of novel reactivity and the synthesis of new derivatives with unique properties. srrjournals.com
Areas of Exploration:
Selective Functionalization: Developing methods for the selective modification of the N-1, N-3, and C-5 positions of the hydantoin ring is a key area of research. This will enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Ring-Opening and Ring-Transformation Reactions: Investigating novel reactions that lead to the opening or rearrangement of the hydantoin ring can provide access to new heterocyclic systems and non-proteinogenic amino acids.
Derivatization of the Alanine (B10760859) Side Chain: The amino acid portion of the molecule provides another handle for chemical modification, allowing for the synthesis of peptide conjugates and other complex structures.
Integration of Automated Synthesis and Flow Chemistry for Scale-Up
To meet the demands of high-throughput screening and potential industrial production, the integration of automated synthesis and flow chemistry is a critical future direction. researchgate.net
Advantages of Automation and Flow Chemistry:
Increased Efficiency and Reproducibility: Automated systems can perform reactions in a highly controlled and reproducible manner, reducing human error and increasing throughput. syrris.comnih.gov
Enhanced Safety: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by using small reaction volumes and enclosed systems. researchgate.netnih.gov
Facilitated Scale-Up: Reactions developed in flow can often be scaled up more easily than traditional batch processes by simply running the system for a longer duration. syrris.com
Real-Time Analysis and Optimization: The integration of in-line analytical techniques, such as LC/MS, allows for real-time monitoring and optimization of reaction conditions. soci.org
Table 2: Comparison of Batch vs. Flow Chemistry for Hydantoin Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Milligram to kilogram | Microgram to multi-ton |
| Safety | Handling of large quantities of hazardous materials can be risky. | Small reaction volumes enhance safety. researchgate.netnih.gov |
| Reproducibility | Can be variable due to challenges in controlling mixing and temperature. | Highly reproducible due to precise control over reaction parameters. syrris.com |
| Scalability | Often requires re-optimization at each scale. syrris.com | More straightforward scale-up. syrris.com |
| Integration with Automation | Can be complex to automate. | Well-suited for automation and high-throughput synthesis. researchgate.net |
Advanced Multiscale Computational Design of Structurally Related Scaffolds
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with desired properties. nih.gov
Computational Approaches:
Scaffold Hopping and Virtual Screening: Computational methods can be used to identify novel molecular scaffolds that mimic the key structural features of this compound. nih.govresearchgate.net This allows for the exploration of a wider chemical space in the search for new bioactive compounds.
Molecular Docking and Dynamics Simulations: These techniques can predict how newly designed molecules will interact with biological targets, helping to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net
Quantum Mechanical Calculations: These calculations can provide detailed insights into the electronic structure and reactivity of the hydantoin ring, guiding the design of novel transformations.
The future of research on this compound and related hydantoin structures is poised for significant advancements through the synergy of sustainable chemistry, novel synthetic methods, automation, and powerful computational tools. These efforts will undoubtedly expand the chemical and biological importance of this versatile heterocyclic scaffold.
Q & A
Q. 1.1. What are the synthetic pathways for generating 3-(2,4-Dioxoimidazolidin-1-yl)alanine, and how do reaction conditions influence yield?
Synthesis typically involves coupling alanine derivatives with 2,4-dioxoimidazolidine precursors. A common method is nucleophilic substitution, where the amine group of alanine reacts with a carbonyl-activated imidazolidinone intermediate. Reaction conditions such as pH (optimized near neutrality), temperature (40–60°C), and catalysts (e.g., DCC for carbodiimide-mediated coupling) significantly impact yield . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity, particularly stereochemistry at the alanine α-carbon .
Q. 1.2. How does the 2,4-dioxoimidazolidin moiety influence the compound’s solubility and stability under physiological conditions?
The dioxoimidazolidin group introduces polarity due to its two ketone groups, enhancing water solubility compared to unmodified alanine. However, the cyclic urea structure may confer pH-dependent stability, as imidazolidinones are prone to hydrolysis under strongly acidic or alkaline conditions. Stability assays (e.g., HPLC monitoring over 24–72 hours in buffers at pH 5–9) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. 2.1. What experimental strategies can elucidate the interaction of this compound with ribosomal machinery during protein translation?
Given the role of alanine-rich N-terminal sequences in start codon selection (e.g., ERK1/2’s NTAR domain ), this compound could act as a translational modulator. Methodologies include:
- Ribosome profiling : Compare polysome loading in HEK293 cells expressing reporter constructs (e.g., luciferase) with/without the compound .
- Mutagenesis : Replace native alanine residues in NTAR sequences (e.g., ERK1’s Met-Ala repeats) with the modified alanine derivative to assess AUG selection efficiency via luciferase activity assays .
Q. 2.2. How does this compound affect post-translational modifications (PTMs) in proteins with alanine-rich domains?
Alanine’s role in PTMs (e.g., acetylation, methylation) may be altered by the dioxoimidazolidin group. Experimental approaches:
- In vitro acetylation assays : Incubate recombinant histone H4 (N-terminal Ala-rich) with acetyltransferases (e.g., Hat1) and the compound, quantifying acetylation via Western blot .
- Structural studies : Use X-ray crystallography or cryo-EM to resolve interactions between the modified alanine and enzymes like methionine aminopeptidases .
Q. 2.3. Can this compound serve as a probe to study protein misfolding in neurodegenerative diseases?
Alanine stretches are implicated in protein aggregation (e.g., PABPN1 in OPMD ). Advanced methods:
- Thioflavin T assays : Monitor aggregation kinetics of synthetic peptides (e.g., poly-Ala) modified with the compound .
- FRET-based sensors : Design constructs with the compound inserted between fluorescent tags to track conformational changes in real time .
Methodological Considerations
Q. 3.1. What controls are essential when assessing the compound’s impact on ERK1/2 signaling pathways?
- Baseline ERK quantification : Use siRNA knockdown or CRISPR-Cas9-edited cells to establish endogenous ERK levels .
- Dose-response curves : Test compound concentrations (1–100 µM) against ERK activity via GAL4-ELK/luciferase reporters .
- Off-target checks : Include parallel assays with unmodified alanine to distinguish specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
